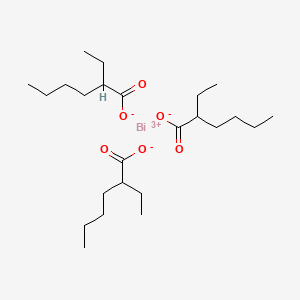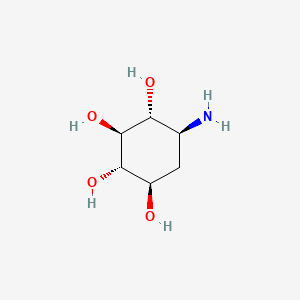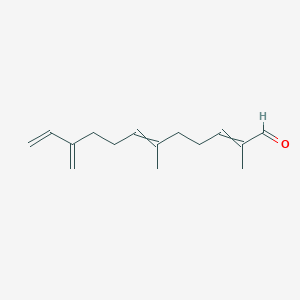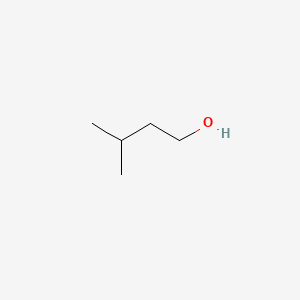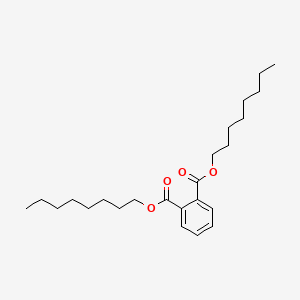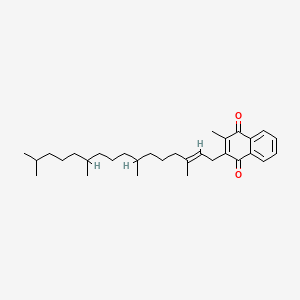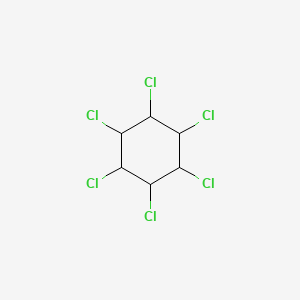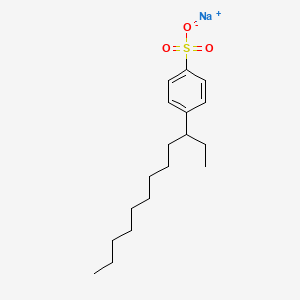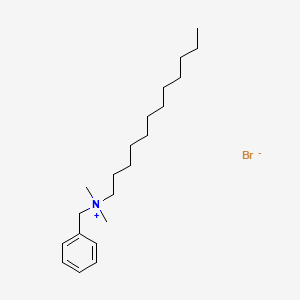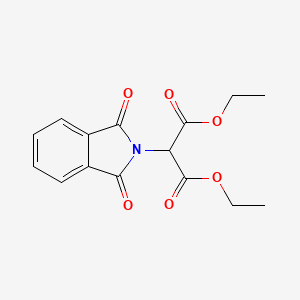
Diethyl 2-phthalimidomalonate-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Diethyl phthalimidomalonate is an N-malonic ester substituted phthalimide . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of Diethyl phthalimidomalonate involves the intimate stirring of ethyl bromomalonate and potassium phthalimide . The mixture is stirred approximately every ten minutes. If no spontaneous reaction starts within one-half hour, it is necessary to initiate the reaction by heating to 110–120° .Molecular Structure Analysis
The molecular formula of Diethyl phthalimidomalonate is C15H15NO6 . Its molecular weight is 305.2827 . The IUPAC Standard InChI is InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3 .Chemical Reactions Analysis
Diethyl phthalimidomalonate is an N-malonic ester substituted phthalimide . The UV spectra of diethyl phthalimidomalonate has been determined from pH 1 to 12.8 .Physical And Chemical Properties Analysis
Diethyl phthalimidomalonate is a solid substance . It has a melting point of 73-76 °C . The substance is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Diethyl phthalimidomalonate has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. In the pharmaceutical industry, this compound has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antitumor agents. In the agrochemical industry, this compound has been used in the synthesis of various herbicides and insecticides. In the materials industry, this compound has been used in the synthesis of various polymers and plastics.
作用機序
Target of Action
Diethyl 2-phthalimidomalonate, also known as Ethyl phthalimidomalonate or Diethyl phthalimidomalonate, is a chemical compound with the formula C15H15NO6 It has been employed as a suitable neutral carrier in the new poly (vinyl chloride) membrane sensor for the determination ofCr3+ ions in sample solutions .
Mode of Action
Given its use as a neutral carrier in a membrane sensor, it likely interacts withCr3+ ions , facilitating their detection .
Result of Action
Its role as a neutral carrier in a membrane sensor suggests it may facilitate the detection ofCr3+ ions .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially influence its function as a neutral carrier in a membrane sensor .
実験室実験の利点と制限
Diethyl phthalimidomalonate has several advantages for laboratory experiments. It is easy to synthesize and purify, and it can be used in the synthesis of various compounds. However, this compound has several limitations, including its low solubility in water and its limited stability under acidic conditions.
将来の方向性
There are several future directions for the study of diethyl phthalimidomalonate. One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the use of diethyl phthalimidomalonate in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, further studies could be conducted to investigate the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl phthalimidomalonate is a versatile compound that has potential applications in various scientific research areas. This compound can be easily synthesized and purified and can be used in the synthesis of various compounds. Although the mechanism of action and the biochemical and physiological effects of this compound are not well understood, further research could provide valuable insights into its potential applications.
Safety and Hazards
Diethyl phthalimidomalonate can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl phthalimidomalonate can be achieved through a multi-step reaction pathway involving the condensation of phthalic anhydride with diethyl malonate, followed by the addition of phthalimide and subsequent hydrolysis and decarboxylation reactions.", "Starting Materials": [ "Phthalic anhydride", "Diethyl malonate", "Phthalimide", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of phthalic anhydride with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(carbomethoxy)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 2: Addition of phthalimide to the reaction mixture and heating to form diethyl 2-(carbomethoxy)-1-(phthalimido)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 3: Hydrolysis of the phthalimide group using hydrochloric acid to form diethyl 2-(carbomethoxy)-1-(aminobenzoyl)-1,3-dioxoisoindoline-5,6-dicarboxylate", "Step 4: Decarboxylation of the malonic acid group using sodium hydroxide to form Diethyl phthalimidomalonate", "Step 5: Purification of the final product using ethanol and water" ] } | |
CAS番号 |
92096-47-4 |
分子式 |
C15H15NO6 |
分子量 |
306.27 g/mol |
IUPAC名 |
diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |
InChIキー |
SZNGBHWKVWEBKW-KHWBWMQUSA-N |
異性体SMILES |
CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





